(3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
Description
(3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is a benzofuran-based methanone derivative characterized by a sulfonylmethyl group substituted with 3,4-dichlorophenyl at the 3-position of the benzofuran ring and a phenyl methanone group at the 2-position. Its molecular formula is C22H15Cl2O3S, with a molecular weight of approximately 430.37 g/mol .
Properties
IUPAC Name |
[3-[(3,4-dichlorophenyl)sulfonylmethyl]-1-benzofuran-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O4S/c23-18-11-10-15(12-19(18)24)29(26,27)13-17-16-8-4-5-9-20(16)28-22(17)21(25)14-6-2-1-3-7-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMVTFLWVDUGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the sulfonyl group is usually carried out via sulfonylation reactions, where a sulfonyl chloride reacts with the benzofuran derivative in the presence of a base. The final step involves the attachment of the dichlorophenyl group through a Friedel-Crafts acylation reaction, using a suitable catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl moiety, where halogen atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The benzofuran ring may interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity. These interactions can trigger downstream signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Predicted logP | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | Benzofuran | 3-(3,4-Cl2-Ph-SO2)-methyl | 430.37 | ~4.2 | <0.1 |
| (5-Cl-3-Me-Benzofuran)(3,4-Cl2-Ph)methanone | Benzofuran | 5-Cl, 3-Me | 339.6 | ~3.8 | 0.5 |
| Sulfanyl Analog (CAS 338424-58-1) | Benzofuran | 3-(2-Me-Ph-S)-methyl | 358.5 | ~4.5 | <0.05 |
Table 2: Bioactivity and Stability Insights
| Compound | Key Bioactivity | Stability Notes |
|---|---|---|
| Target Compound | Potential antifungal/kinase inhibition | Stable under inert conditions |
| 5-Cl-3-Me Analog | Antifungal (observed in analogs) | Hygroscopic; requires desiccated storage |
| Triazole Derivative (IJMS, 2014) | Enzyme inhibition (e.g., CYP450) | High metabolic stability |
Research Findings
Sulfonyl vs. Sulfanyl Groups : The sulfonyl group in the target compound enhances hydrogen-bonding capacity and oxidative stability compared to sulfanyl analogs, which are prone to degradation .
Halogen Effects : 3,4-Dichlorophenyl substitution correlates with improved bioactivity in antifungal assays, likely due to increased hydrophobic interactions and electron withdrawal .
Core Structure Impact : Benzofuran derivatives generally exhibit better metabolic stability than triazole-based compounds, as benzofuran is less susceptible to cytochrome P450 oxidation .
Biological Activity
(3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone, a complex organic compound, has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Synthesis
The compound is characterized by a unique structural configuration that includes a benzofuran core, a sulfonyl group, and a dichlorophenyl moiety. The synthesis typically involves several steps:
- Preparation of the Benzofuran Core : Achieved through cyclization of appropriate precursors.
- Sulfonylation : Involves reacting a sulfonyl chloride with the benzofuran derivative.
- Friedel-Crafts Acylation : Attaches the dichlorophenyl group using aluminum chloride as a catalyst.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The benzofuran ring enhances binding affinity through hydrophobic interactions with target proteins, potentially triggering downstream signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β) : This inhibition is promising for therapeutic approaches in conditions like Alzheimer's disease. Compounds with similar sulfonyl groups have shown selective inhibition and favorable pharmacokinetic profiles, including good blood-brain barrier penetration .
- Antitumor Activity : Related compounds have been reported to possess antitumor properties, suggesting that the target compound may also exhibit similar effects through modulation of cell signaling pathways involved in cancer progression .
Case Studies
- GSK-3β Inhibition : A study demonstrated that derivatives containing sulfinyl groups exhibited potent inhibitory activity against GSK-3β, significantly reducing tau hyperphosphorylation in mouse models .
- Antiproliferative Effects : Research on benzo[a]phenoxazinium chlorides functionalized with sulfonamide groups indicated significant antiproliferative activity against various cancer cell lines, highlighting the potential of similar structures like this compound in cancer therapy .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzofuran + Sulfonamide | GSK-3β Inhibition |
| Compound B | Benzothiazole + Sulfonamide | Antitumor Activity |
| Target Compound | Benzofuran + Dichlorophenyl + Sulfonamide | Potential Antitumor & Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
